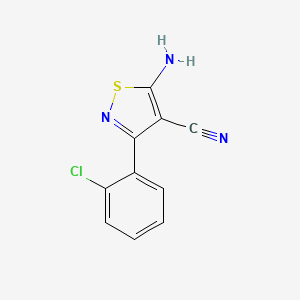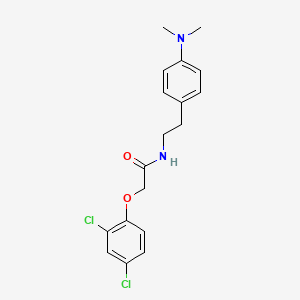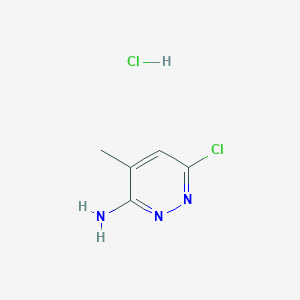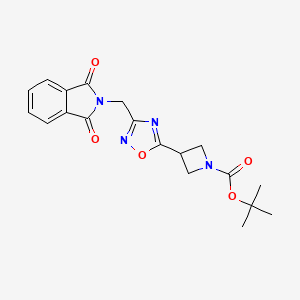![molecular formula C16H23NO4 B2509179 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid CAS No. 1246247-72-2](/img/structure/B2509179.png)
3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, is a complex organic molecule that appears to be related to benzoic acid derivatives. These derivatives are often synthesized for various applications, including the development of new materials, pharmaceuticals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multi-step reactions, starting from simpler benzoic acid compounds. For instance, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through bromination, azidonation, and reduction, which suggests a pathway that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of 3,5-dimethoxy-4-methyl benzoic acid involved selective deprotonation using a combination of n-butyl lithium and potassium tert-butoxide, indicating the use of organometallic reagents in the synthesis of substituted benzoic acids .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray crystallography . These techniques help in determining the geometry and electronic structure of the molecules. For example, the molecular structure of some azo-benzoic acids was optimized using density functional theory, which could be a useful tool in analyzing the electronic structure of the compound of interest .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH . The reactivity of these compounds can also be studied through kinetic investigations, as was done for dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers . Such studies could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. These properties can be influenced by the presence of substituents on the benzene ring and the nature of the functional groups attached to it . For example, the introduction of methoxy groups in 3,5-dimethoxy-4-methyl benzoic acid affects its reactivity and physical properties .
Aplicaciones Científicas De Investigación
Antimicrobial and Molluscicidal Activity
- Compounds structurally related to 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, such as various prenylated benzoic acid derivatives, have been found to display significant antimicrobial and molluscicidal activities. This finding is significant in the context of developing new bioactive compounds for pharmaceutical and agricultural applications Orjala, Erdelmeier, Wright, Rali, Sticher, 1993.
Formation of Advanced Glycation End-Products
- Research indicates that derivatives like Methylglyoxal (MG), which is structurally similar to 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, form advanced glycation end-products. These compounds are relevant in the study of diabetes and neurodegenerative diseases Nemet, Varga-Defterdarović, Turk, 2006.
Synthesis of Novel Compounds
- The synthesis of novel compounds, including derivatives of benzoic acid, demonstrates the utility of 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid in organic chemistry and medicinal chemistry research. This includes the exploration of new synthetic pathways and the potential for discovering new drug candidates Chen, Cho, Hwang, Chen, 2008.
Gas Chromatographic Analysis
- Derivatives of this compound have been used in the development of efficient gas chromatographic methods for trace level analysis of herbicides in various matrices, indicating its relevance in environmental and agricultural sciences Anisuzzaman, Amin, Ogg, Hoq, Kanithi, Jenkins, 2000.
Antioxidant Properties
- Studies on similar compounds reveal potential antioxidant properties, which are significant in the context of preventing oxidative stress-related diseases Hussain, 2016.
Mecanismo De Acción
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities result from the compound’s interaction with its targets, leading to changes in cellular function.
The biochemical pathways affected by these compounds can vary widely depending on the specific targets and the nature of the interaction. For example, some indole derivatives have shown inhibitory activity against influenza A .
Propiedades
IUPAC Name |
3,5-dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-7-12(14(18)19)8-11(2)13(10)9-17(6)15(20)21-16(3,4)5/h7-8H,9H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUMAYPAXKMJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CN(C)C(=O)OC(C)(C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)
![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)
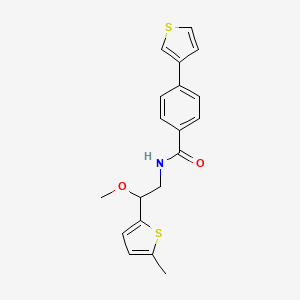
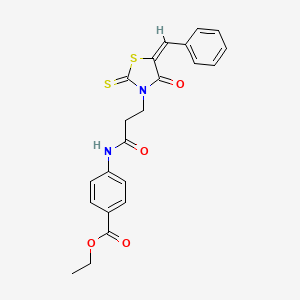
![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)
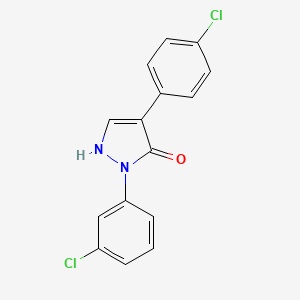

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)
